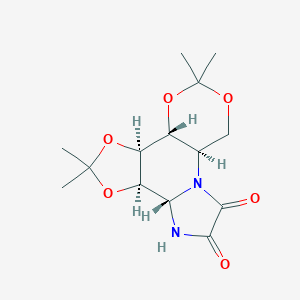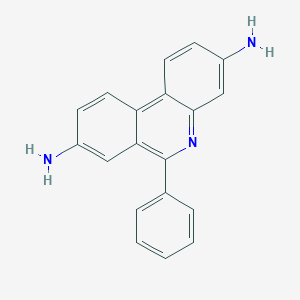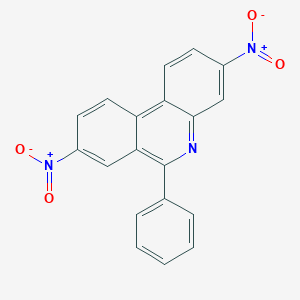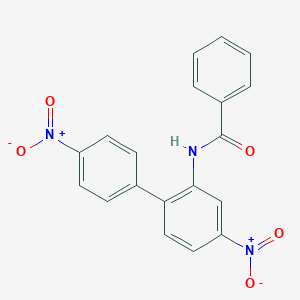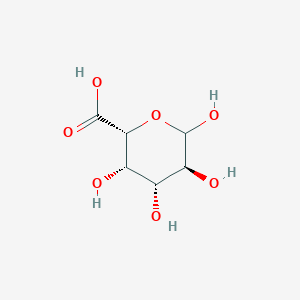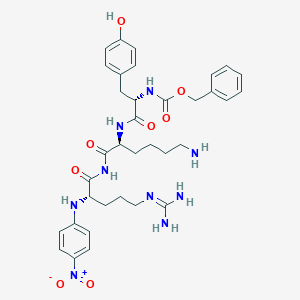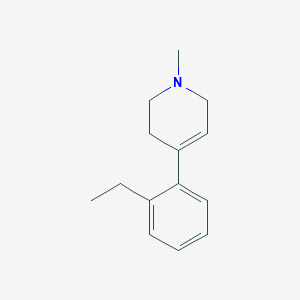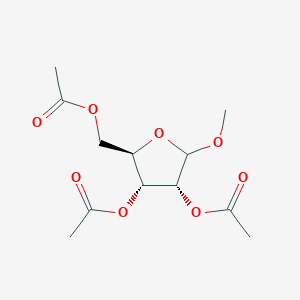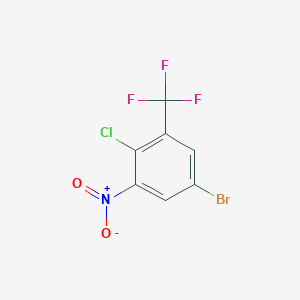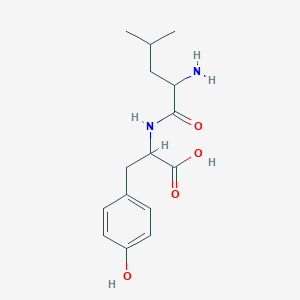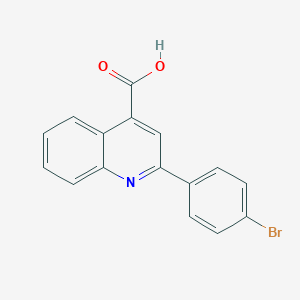![molecular formula C30H62N2O8 B017785 Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol CAS No. 103051-63-4](/img/structure/B17785.png)
Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,6-diamine; hexanedioic acid; 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol; propane-1,1-diol are chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized and studied for their potential applications in various fields, including medicine and materials science.
Applications De Recherche Scientifique
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have been studied for their potential applications in various scientific fields. For instance, hexane-1,6-diamine has been used as a building block for the synthesis of polyamides and other polymers. Hexanedioic acid has been used in the synthesis of nylon and other polyesters. 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has been studied for its potential use in the treatment of Alzheimer's disease. Propane-1,1-diol has been used as a solvent and as a building block for the synthesis of various polymers.
Mécanisme D'action
The mechanism of action of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol varies depending on their applications. For instance, hexanedioic acid can act as a crosslinking agent in the synthesis of polymers, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of these compounds also vary depending on their applications. For instance, hexanedioic acid may cause skin irritation and respiratory distress if inhaled, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may have neuroprotective effects against beta-amyloid toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have various advantages and limitations for lab experiments. For instance, they can be easily synthesized and have a wide range of applications. However, they may also have toxic effects and require careful handling and disposal.
Orientations Futures
There are many future directions for the study of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol. For instance, further research can be conducted on their potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, their applications in materials science and nanotechnology can be further explored. Furthermore, the development of new synthesis methods and the optimization of existing methods can also be explored to improve their efficiency and reduce their environmental impact.
Conclusion:
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol are important chemical compounds that have gained significant attention in scientific research. They have various applications in medicine, materials science, and other fields. Further research on their synthesis, mechanism of action, and potential applications can lead to new discoveries and innovations.
Méthodes De Synthèse
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol can be synthesized through various methods. One of the most common methods is the reaction between amines and carboxylic acids. For instance, hexane-1,6-diamine can be synthesized through the reaction between hexanedioic acid and ammonia. Similarly, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can be synthesized through the reaction between cyclohexanone and 4-hydroxycyclohexylpropanone.
Propriétés
Numéro CAS |
103051-63-4 |
|---|---|
Nom du produit |
Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |
Formule moléculaire |
C30H62N2O8 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |
InChI |
InChI=1S/C15H28O2.C6H16N2.C6H10O4.C3H8O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10;1-2-3(4)5/h11-14,16-17H,3-10H2,1-2H3;1-8H2;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
Clé InChI |
HQIDAZUQEFKDSG-UHFFFAOYSA-N |
SMILES |
CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
SMILES canonique |
CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Synonymes |
Hexanedioic acid, polymer with 1,6-hexanediamine, 4,4'-(1-methylethylidene)bis[cyclohexanol] and 1,2-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
